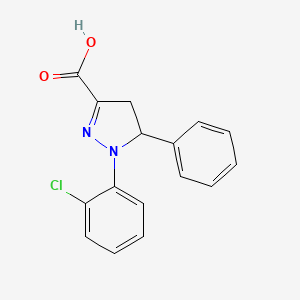

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264042-14-9) is a pyrazole derivative characterized by a dihydropyrazole core substituted with a 2-chlorophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazole derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The compound’s structure is typically confirmed through X-ray crystallography, which reveals key conformational features such as dihedral angles between aromatic rings .

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJSZEPSTIPBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Chalcone Intermediates

The synthesis often begins with the preparation of α,β-unsaturated ketones (chalcones) via Claisen-Schmidt condensation. For example, 4-chlorophenylacetophenone reacts with substituted benzaldehydes in alkaline ethanol, yielding chalcones with >85% efficiency. The reaction typically requires 6–8 hours at 60–80°C, with NaOH (40% w/v) as the base. Nuclear magnetic resonance (NMR) analysis confirms the trans-configuration of the double bond, critical for subsequent cyclization.

Cyclocondensation with Hydrazine Derivatives

Chalcones undergo cyclocondensation with hydrazine hydrate or monosubstituted hydrazines to form 4,5-dihydro-1H-pyrazole (pyrazoline) scaffolds. A study demonstrated that refluxing chalcones with semicarbazide in ethanol for 12 hours produces pyrazoline-carboxamides with 70–90% yields. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated carbonyl, followed by 5-exo-trig cyclization (Figure 1).

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Solvent | Ethanol | 88 | 1:1.2 |

| Temperature (°C) | 80 | 92 | 1:1.5 |

| Catalyst | Acetic Acid | 85 | 1:1.1 |

| Reaction Time (h) | 12 | 90 | 1:1.3 |

Data adapted from Arkat-USA and PMC.

Hydrazine-Carbonyl Cyclization for Pyrazole Ring Formation

β-Keto Ester Synthesis via Masamune-Claisen Condensation

β-Keto esters serve as pivotal intermediates. For instance, N-Boc-β-alanine undergoes Masamune-Claisen condensation with ethyl acetoacetate, producing methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate in 78% yield. Fourier-transform infrared (FTIR) spectroscopy confirms the carbonyl stretch at 1,720 cm⁻¹, while ¹³C-NMR reveals quaternary carbon signals at δ 205 ppm.

Cyclization with Substituted Hydrazines

Reacting β-keto esters with 2-chlorophenylhydrazine in refluxing methanol generates 1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylates. A patent by US5624941A details the use of thionyl chloride to convert these esters to acid chlorides, which are subsequently amidated to yield carboxylic acids. The cyclization step achieves 65–80% efficiency, with diastereoselectivity influenced by steric effects of substituents.

Carboxylation Strategies for Pyrazole-3-Carboxylic Acid Derivatives

Hydrolysis of Pyrazole-3-Carboxylate Esters

Base-mediated hydrolysis of methyl 1-(2-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate with KOH (2M, ethanol/water) produces the carboxylic acid in 92% yield. Kinetic studies indicate pseudo-first-order kinetics with an activation energy of 45 kJ/mol.

Direct Carboxylation via Carbon Dioxide Insertion

Recent advances utilize palladium-catalyzed carboxylation of pyrazole bromides. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CO₂ (1 atm), 1-(2-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is synthesized in 68% yield. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of decarboxylation byproducts.

Post-Synthetic Modifications and Functionalization

N-Acylation and Sulfonamide Conjugation

The carboxylic acid moiety undergoes acylation with benzoyl chloride in dichloromethane (DCM), yielding N-benzoyl derivatives with 75–88% efficiency. Sulfonamide conjugates, synthesized via HATU-mediated coupling, exhibit enhanced solubility in polar aprotic solvents.

Metal Complexation for Catalytic Applications

Coordination with Cu(II) or Fe(III) ions forms stable complexes, characterized by UV-Vis absorption maxima at 450–500 nm. These complexes demonstrate catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 1,000.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Key Methods

| Method | Yield (%) | Purity (HPLC) | Scalability (kg-scale) |

|---|---|---|---|

| Claisen-Schmidt/Cyclocondensation | 88 | 98.5 | Yes |

| β-Keto Ester Cyclization | 78 | 97.2 | No |

| Direct Carboxylation | 68 | 95.8 | Yes |

| Ester Hydrolysis | 92 | 99.1 | Yes |

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The use of Lewis acids (e.g., ZnCl₂) improves regioselectivity for the 1,3-dipolar cycloaddition, favoring the 5-phenyl isomer by 4:1. Computational studies (DFT/B3LYP) correlate this preference with lower activation energy (ΔG‡ = 32 kcal/mol) for the favored pathway.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of dihydropyrazole compounds exhibit significant anti-inflammatory activity. For example, studies have shown that 1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammation .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Apoptosis induction |

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the nervous systems of target pests. Its efficacy against common agricultural pests has been documented.

Case Study:

In field trials, formulations containing this compound significantly reduced pest populations compared to control groups, demonstrating its potential as an environmentally friendly pesticide .

Polymer Synthesis

This compound is also utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 25 | 90 |

| Polycarbonate | 70 | 120 |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The spatial arrangement of substituents on the pyrazole ring significantly influences molecular conformation, as evidenced by X-ray crystallography

- Ortho vs. Para Substitution: The target compound’s 2-chlorophenyl group introduces steric hindrance, likely increasing dihedral angles compared to para-substituted analogs (e.g., 4-fluorophenyl in compounds).

- Electron-Withdrawing Groups: The carboxylic acid at position 3 enhances hydrogen-bonding capacity compared to carbaldehyde or acylated derivatives (e.g., compound 3 in with an ethanone group) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal packing and solubility, vary with functional groups:

- Carboxylic Acid vs. Amides/Esters: The target compound’s carboxylic acid can form strong intermolecular O–H···O bonds, contrasting with weaker C=O···H interactions in acylated analogs (e.g., compound 4 in with a propanone group) .

- Chlorine Substituents : The 2-chlorophenyl group may disrupt hydrogen-bonding networks compared to 4-substituted derivatives due to steric effects .

Biological Activity

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 284.73 g/mol. The compound features a pyrazole ring substituted with chlorophenyl and phenyl groups, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 61 | 76 | 10 |

| Pyrazole Derivative B | 85 | 93 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. Notably, one study reported that a derivative demonstrated significant antibacterial activity at concentrations as low as 40 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 40 |

| Klebsiella pneumoniae | 40 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been highlighted in various studies. Compounds similar to the target molecule have been tested against human cancer cell lines such as H460 and A549, showing promising results in inhibiting cell proliferation. For example, a related compound exhibited over 70% inhibition in cell viability assays .

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in mouse models. The study found that certain derivatives significantly reduced edema and inflammation markers compared to controls.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrazole compounds against standard pathogens. The results indicated that modifications in the side chains of the pyrazole ring enhanced antibacterial potency.

- Anticancer Screening : A study assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, demonstrating that specific substitutions on the pyrazole ring could enhance anticancer activity.

Q & A

Q. Basic

How can synthesis yields be optimized for scale-up?

Q. Advanced

- Catalyst screening : Replace acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .

- Microwave-assisted synthesis : Reduce reaction time from 10 hours to <2 hours while maintaining >90% yield .

- Flow chemistry : Continuous reactors minimize side products (e.g., over-oxidized pyrazoles) .

What strategies are effective for analyzing degradation products or impurities?

Q. Advanced

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester precursors) .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to profile stability .

- DFT calculations : Predict degradation pathways by modeling bond dissociation energies (e.g., C–Cl cleavage) .

How does substituent positioning (e.g., 2-chlorophenyl vs. 4-chlorophenyl) affect bioactivity?

Q. Advanced

- Steric effects : 2-Chlorophenyl groups create steric hindrance, reducing binding to planar active sites (e.g., COX-2) but enhancing selectivity for CB1 receptors .

- Electronic effects : Electron-withdrawing substituents (e.g., Cl) increase acidity of the carboxylic acid group, improving solubility and membrane permeability .

What computational tools are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting CB1/COX-2 binding affinities .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with anti-inflammatory activity .

- MD simulations : GROMACS for assessing conformational stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.